molecular formula C17H26FN3O2 B3027111 tert-Butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate CAS No. 1233952-80-1

tert-Butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate

Cat. No.: B3027111
CAS No.: 1233952-80-1
M. Wt: 323.4
InChI Key: SJNYKUZVFKDAJW-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butyl group, a piperidine ring, and a fluorinated aromatic amine. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It is mentioned that this compound is useful as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The mode of action of “tert-Butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate” is likely related to its role in PROTACs. As a linker, it connects the E3 ligase recruiting moiety and the protein-targeting moiety within a PROTAC molecule . This allows the PROTAC to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated protein is then recognized and degraded by the proteasome .

Biochemical Pathways

The biochemical pathways affected by “this compound” would be those involving the target proteins that the PROTACs are designed to degrade . The downstream effects would depend on the functions of these proteins.

Result of Action

The result of the action of “this compound” would be the degradation of the target proteins . This could have various molecular and cellular effects, depending on the roles of these proteins.

Action Environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. For example, factors such as temperature and pH could affect the stability of the compound and its interactions with other molecules . .

Preparation Methods

The synthesis of tert-Butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Fluorinated Aromatic Amine: The fluorinated aromatic amine is attached through nucleophilic substitution reactions, often using amine precursors and fluorinated aromatic compounds.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and solvents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and automated processes to ensure consistency and scalability.

Chemical Reactions Analysis

tert-Butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound. Common reagents include halides and amines.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of ester or amide bonds.

The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

tert-Butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar compounds include other fluorinated aromatic amines and piperidine derivatives. For example:

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but lacks the fluorine atom, resulting in different chemical and biological properties.

    4-(6-Aminopyridin-3-yl)piperidine-1-carboxylate: Another similar compound with a pyridine ring instead of a fluorinated aromatic ring, leading to variations in reactivity and applications.

The uniqueness of tert-Butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

tert-butyl 4-[(2-amino-3-fluoroanilino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN3O2/c1-17(2,3)23-16(22)21-9-7-12(8-10-21)11-20-14-6-4-5-13(18)15(14)19/h4-6,12,20H,7-11,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNYKUZVFKDAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130022
Record name 1,1-Dimethylethyl 4-[[(2-amino-3-fluorophenyl)amino]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233952-80-1
Record name 1,1-Dimethylethyl 4-[[(2-amino-3-fluorophenyl)amino]methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[(2-amino-3-fluorophenyl)amino]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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